molecular formula C10H6ClNO2 B1365434 5-Phenylisoxazole-3-carbonyl chloride CAS No. 78189-50-1

5-Phenylisoxazole-3-carbonyl chloride

Cat. No.: B1365434
CAS No.: 78189-50-1
M. Wt: 207.61 g/mol
InChI Key: FUQOIZJIDZZDGY-UHFFFAOYSA-N
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Description

5-Phenylisoxazole-3-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenylisoxazole-3-carbonyl chloride can be synthesized from 5-phenylisoxazole-3-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:

5-Phenylisoxazole-3-carboxylic acid+SOCl25-Phenylisoxazole-3-carbonyl chloride+SO2+HCl\text{5-Phenylisoxazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Phenylisoxazole-3-carboxylic acid+SOCl2​→5-Phenylisoxazole-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Phenylisoxazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 5-phenylisoxazole-3-carboxylic acid.

    Condensation Reactions: It can react with amines to form amides and with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 5-Phenylisoxazole-3-carbonyl chloride primarily involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylisoxazole-3-carbonyl chloride
  • 4-Phenylisoxazole-3-carbonyl chloride
  • 5-Phenylisoxazole-4-carbonyl chloride

Uniqueness

5-Phenylisoxazole-3-carbonyl chloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct reactivity and biological activity. Compared to other isoxazole derivatives, it offers a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

5-phenyl-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQOIZJIDZZDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428174
Record name 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78189-50-1
Record name 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-isoxazole-3-carbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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